molecular formula C18H15F2N3O3S2 B2437616 N-(2,6-difluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide CAS No. 921910-64-7

N-(2,6-difluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2437616
CAS No.: 921910-64-7
M. Wt: 423.45
InChI Key: AREIXSLKPIQQCZ-UHFFFAOYSA-N
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Description

N-(2,6-difluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H15F2N3O3S2 and its molecular weight is 423.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to N-(2,6-difluorobenzyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide have been synthesized and tested for their antimicrobial efficacy. Studies have shown that such derivatives display good antimicrobial activity, indicating their potential as candidates for developing new antimicrobial agents. For example, the synthesis and microbial studies of new pyridine derivatives have identified compounds with significant antibacterial and antifungal activities (Patel & Agravat, 2007).

Antitumor Activities

Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings has uncovered their potential antitumor activity. Screening against various human tumor cell lines has revealed that certain compounds exhibit considerable anticancer activity, suggesting their utility in cancer treatment (Yurttaş et al., 2015).

Enzyme Inhibition

The enzyme inhibitory potential of sulfonamide derivatives has also been a focus of research. For instance, a study on the synthesis of new sulfonamides incorporating benzodioxane and acetamide moieties found these compounds to exhibit substantial inhibitory activity against certain enzymes, highlighting their potential therapeutic applications (Abbasi et al., 2019).

Lead Development and Drug Design

Further studies have explored the development of thiazolylsulfonamides with inhibitory action against carbonic anhydrase, demonstrating the role of sulfonamide inhibitors in treating various pathologies, including cancer and obesity. These inhibitors have shown low nanomolar inhibition values against multiple human carbonic anhydrase isoforms, underscoring their potential as drug candidates (Carta et al., 2017).

Computational Studies and Molecular Docking

Computational calculations and molecular docking studies have been utilized to explore the binding energy and interactions of sulfonamide derivatives with proteins, aiding in the understanding of their biological activities and facilitating the design of more effective compounds. For instance, spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs have provided insights into their ligand-protein interactions and potential applications in photovoltaic efficiency modeling (Mary et al., 2020).

Properties

IUPAC Name

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-[(2,6-difluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S2/c19-15-7-4-8-16(20)14(15)10-21-17(24)9-12-11-27-18(22-12)23-28(25,26)13-5-2-1-3-6-13/h1-8,11H,9-10H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREIXSLKPIQQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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